4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride
Description
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride is a halogenated piperidine derivative characterized by a 2-bromo-4-fluorophenoxy group attached to the piperidine ring via a methylene (-CH2-) linker. The compound’s molecular formula is inferred as C12H14BrClFNO (assuming a methylene bridge), with a molecular weight of approximately 330.6 g/mol, distinguishing it from simpler analogs like 4-(2-Bromo-4-fluorophenoxy)piperidinehydrochloride (CAS 647014-45-7, molecular weight 274.13 g/mol) .
Properties
IUPAC Name |
4-[(2-bromo-4-fluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO.ClH/c13-11-7-10(14)1-2-12(11)16-8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIZXYCASXYDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=C(C=C(C=C2)F)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220019-27-1 | |
| Record name | Piperidine, 4-[(2-bromo-4-fluorophenoxy)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-27-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Key Synthetic Step: Nucleophilic Substitution
- Starting Materials : 2-bromo-4-fluorophenol and piperidine.
- Reaction Type : Nucleophilic substitution where the phenol oxygen attacks a suitable electrophilic center on a chloromethyl derivative or halomethyl intermediate to form the phenoxy-methyl linkage.
- Typical Conditions :
- Solvent: Polar aprotic solvents such as dichloromethane or toluene.
- Base: Commonly sodium hydroxide or potassium carbonate to deprotonate the phenol and facilitate nucleophilic attack.
- Temperature: Elevated temperatures (often reflux conditions) to drive the reaction to completion.
- Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track conversion and optimize reaction time.
Purification and Salt Formation
- After the substitution reaction, the crude product is purified using column chromatography on silica gel with gradient elution (ethyl acetate/hexane) to remove unreacted starting materials and byproducts.
- The purified free base is then converted to the hydrochloride salt by treatment with HCl gas in anhydrous ether.
- Final recrystallization from ethanol/water mixtures yields the hydrochloride salt with high purity (>98%) and good crystalline quality.
Reaction Analysis and Optimization
| Step | Description | Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Formation of phenoxy-methyl intermediate | 2-bromo-4-fluorophenol + chloromethyl intermediate in dichloromethane, NaOH, RT to reflux | Efficient ether bond formation; reaction time optimized by TLC |
| 2 | Coupling with piperidine | Piperidine added under basic conditions, elevated temperature | High conversion to desired product |
| 3 | Purification | Silica gel chromatography, ethyl acetate/hexane gradient | Removal of impurities, yield ~85-90% |
| 4 | Salt formation | HCl gas in anhydrous ether, recrystallization from ethanol/water | Obtains hydrochloride salt, purity >98% |
Supporting Synthetic Details and Variations
- The 2-bromo-4-fluorophenol precursor can be synthesized via bromination of 4-fluorophenol derivatives using bromine under controlled temperature and oxidative conditions.
- Alternative bases such as potassium carbonate are also effective in promoting substitution.
- The reaction can be scaled industrially with optimization of solvent volumes, temperature, and base equivalents to maximize yield and purity.
- The compound can undergo further reactions such as nucleophilic substitution at the bromine site or coupling reactions (e.g., Suzuki-Miyaura coupling) for derivative synthesis.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy :
- ^1H NMR signals for piperidine ring protons (δ 2.5–3.5 ppm).
- Aromatic protons of the bromo-fluorophenoxy group appear around δ 6.8–7.4 ppm.
- Methylene bridge protons resonate near δ 4.2–4.5 ppm.
- HPLC-MS :
- Confirms molecular weight (342.6 g/mol including HCl).
- Purity assessment (>95%).
- Elemental Analysis :
- Confirms expected ratios of C, H, N, Br, F, and Cl, ensuring no residual solvents or impurities remain.
Summary Table: Preparation Method Parameters
| Parameter | Details |
|---|---|
| Starting materials | 2-bromo-4-fluorophenol, piperidine |
| Solvent | Dichloromethane, toluene |
| Base | NaOH, K2CO3 |
| Temperature | Room temperature to reflux (~40–80°C) |
| Reaction time | Several hours, monitored by TLC/HPLC |
| Purification | Silica gel chromatography |
| Salt formation | HCl gas in anhydrous ether |
| Final recrystallization | Ethanol/water mixture |
| Yield | 85–90% (crude), >98% purity (final salt) |
| Analytical techniques | ^1H/^13C NMR, HPLC-MS, elemental analysis |
Research Findings and Considerations
- Optimizing base concentration and solvent polarity significantly improves yield and minimizes side reactions.
- The formation of the hydrochloride salt enhances compound stability and facilitates handling.
- Reaction monitoring via HPLC allows fine-tuning of stoichiometry and reaction time to avoid overreaction or decomposition.
- The presence of bromine and fluorine atoms requires careful handling and waste disposal protocols due to potential toxicity and environmental concerns.
- Advanced NMR techniques (2D-COSY, HSQC) can resolve overlapping signals for detailed structural confirmation.
- Stability studies under physiological pH and oxidative conditions are recommended for pharmaceutical applications.
Chemical Reactions Analysis
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and can act as a reagent in various organic transformations. Its unique structure allows for the introduction of functional groups that can modify the properties of synthesized compounds.
Biological Research
The compound is studied for its potential biological activities, particularly in the following areas:
- Antitumor Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival.
- Neuroprotective Effects : Research suggests that related compounds can protect dopaminergic neurons from degeneration, indicating potential applications in neurodegenerative diseases such as Parkinson's disease.
- Pharmacological Potential : Investigations are ongoing regarding its role as a therapeutic agent in various conditions, including cancer and neuropsychiatric disorders.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant inhibitory effects on cell proliferation. The compound was shown to disrupt the signaling pathways associated with tumor growth, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research involving neuroprotective assays indicated that this compound could protect neuronal cells from oxidative stress-induced damage. The findings support further exploration into its use for treating neurodegenerative conditions.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Core Structural Differences
Key Observations :
Pharmacological Analogs
Paroxetine-related compounds (e.g., USP Paroxetine Related Compound G RS) share structural motifs with the target compound, such as:
- Piperidine Core : Critical for CNS activity via serotonin reuptake inhibition .
- Halogenated Aromatic Groups : Fluorine and bromine substituents enhance metabolic stability and lipophilicity, as seen in paroxetine derivatives .
Divergence : The target lacks the benzodioxol group present in paroxetine analogs, which is crucial for specific serotonin transporter (SERT) binding .
Stability and Toxicity Profiles
Limited data are available for the target compound. However, comparisons with analogs reveal:
- Regulatory Status : Most analogs (e.g., ) comply with EPA, ATSDR, and EFSA frameworks, but ecological impacts remain understudied .
Biological Activity
4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : C₁₂H₁₆BrClFNO
- Molecular Weight : 303.62 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing a spectrum of effects:
Antibacterial Activity
Research indicates that compounds with similar piperidine structures exhibit significant antibacterial properties. The presence of halogen substitutions (bromine and fluorine) enhances their activity against a range of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Escherichia coli | 2.33 to 156.47 µM |
| Pseudomonas aeruginosa | 13.40 to 137.43 µM |
These values suggest that the compound may be effective against common bacterial pathogens, supporting its potential use in treating infections .
Antifungal Activity
The compound has also shown antifungal properties, particularly against Candida species. The MIC values for antifungal activity range from:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69 to 78.23 µM |
| Fusarium oxysporum | 56.74 to 222.31 µM |
This indicates its potential as an antifungal agent, especially in cases where traditional treatments fail .
Anticancer Activity
In vitro studies have demonstrated that piperidine derivatives can inhibit the growth of cancer cell lines, such as A-549 (lung cancer) and MDA-MB-468 (breast cancer). The IC50 values for these cell lines were reported as follows:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| A-549 | 0.065 to 9.4 |
| MDA-MB-468 | 0.065 to 9.4 |
These results suggest that the compound may possess significant antitumor activity, warranting further investigation into its mechanisms of action and therapeutic potential .
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis and fungal growth.
- Receptor Interaction : The compound could interact with cellular receptors that regulate cell proliferation and apoptosis in cancer cells.
Case Studies
-
Antibacterial Efficacy Study :
A study evaluated the antibacterial effects of various piperidine derivatives, including the target compound, against resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at low concentrations, supporting its potential as a therapeutic agent against resistant infections. -
Antifungal Activity Assessment :
Another study focused on the antifungal properties of related compounds against Candida albicans. The findings revealed that modifications in the piperidine structure significantly influenced antifungal potency, suggesting a structure-activity relationship that could be exploited for drug development.
Q & A
Basic Research Questions
Q. How can the synthesis of 4-[(2-Bromo-4-fluorophenoxy)methyl]piperidine hydrochloride be optimized for higher yields?
- Methodological Answer : Optimize reaction conditions using a stepwise approach:
- Step 1 : React piperidine with 2-bromo-4-fluorophenoxymethyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., NaOH) to form the intermediate .
- Step 2 : Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
- Step 3 : Convert to hydrochloride salt using HCl gas in anhydrous ether, followed by recrystallization from ethanol/water for high purity (>98%) . Monitor reaction progress via TLC or HPLC to adjust stoichiometry and reaction time .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm for N–CH2), bromo-fluorophenoxy group (δ 6.8–7.4 ppm for aromatic protons), and methylene bridge (δ 4.2–4.5 ppm) .
- HPLC-MS : Confirm molecular weight (C12H14BrFNO·HCl, MW 342.6) and purity (>95%) using a C18 column with acetonitrile/water (0.1% TFA) .
- Elemental Analysis : Verify stoichiometry (e.g., C: 42.1%, H: 4.4%, N: 4.1%) to detect residual solvents or salts .
Q. How should researchers safely handle this compound in the lab?
- Methodological Answer : Follow protocols for halogenated aromatic compounds:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation risks .
- Storage : Keep in a tightly sealed container under inert gas (N2 or Ar) at 2–8°C to prevent hydrolysis or degradation .
- Waste Disposal : Neutralize with 10% NaOH solution before incineration to avoid halogenated byproducts .
Advanced Research Questions
Q. How does stereochemistry at the piperidine ring affect the compound’s pharmacological activity?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (+)- or (-)-di-p-toluoyl tartaric acid) . Test binding affinity to target receptors (e.g., serotonin or sigma receptors) using radioligand assays (e.g., [3H]-paroxetine displacement, as in related piperidine derivatives) . Compare IC50 values to determine stereospecific effects.
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer : Perform advanced NMR experiments:
- 2D-COSY/HSQC : Resolve overlapping signals from the piperidine ring and phenoxy group .
- Variable Temperature NMR : Identify dynamic effects (e.g., ring flipping) by analyzing line broadening at low temperatures (-40°C) .
- DFT Calculations : Predict chemical shifts using software (e.g., Gaussian) to validate experimental assignments .
Q. What strategies are recommended for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., dehalogenation products) .
- Oxidative Stress : Expose to H2O2 (3%) or liver microsomes to simulate metabolic breakdown. Use LC-MS/MS to detect hydroxylated or demethylated metabolites .
Q. How can researchers identify potential metabolites in in vitro models?
- Methodological Answer : Use hepatocyte or microsomal assays:
- Step 1 : Incubate the compound with rat liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C for 60 minutes .
- Step 2 : Quench with acetonitrile, extract metabolites via solid-phase extraction (C18 cartridges), and analyze via UPLC-QTOF-MS .
- Step 3 : Compare fragmentation patterns with databases (e.g., MetFrag) to propose structures for Phase I/II metabolites .
Q. What experimental designs are effective for resolving data discrepancies in receptor binding studies?
- Methodological Answer :
- Control Experiments : Include known agonists/antagonists (e.g., paroxetine for serotonin transporters) to validate assay conditions .
- Dose-Response Curves : Test 10–12 concentrations (1 nM–100 µM) in triplicate to ensure reproducibility. Use nonlinear regression (e.g., GraphPad Prism) to calculate Ki values .
- Orthogonal Assays : Confirm results with calcium flux assays (FLIPR) or electrophysiology for functional validation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
